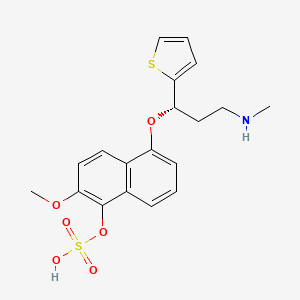
5-Hydroxy-6-methoxy Duloxetine Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-6-methoxy Duloxetine Sulfate is a metabolite of duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain . This compound is characterized by its chemical formula C19H21NO7S and a molecular weight of 407.438 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methoxy Duloxetine Sulfate involves multiple steps starting from duloxetine. The primary steps include the hydroxylation and methoxylation of duloxetine to form 5-Hydroxy-6-methoxy Duloxetine, followed by sulfonation to yield the sulfate ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves large-scale chemical synthesis techniques similar to those used in the production of duloxetine and its derivatives .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-6-methoxy Duloxetine Sulfate undergoes several types of chemical reactions, including:
Oxidation: Conversion to catechol derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Methoxylation and hydroxylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride.
Methoxylating agents: Such as dimethyl sulfate.
Major Products Formed
The major products formed from these reactions include catechol duloxetine, 5-hydroxy duloxetine, and 6-hydroxy duloxetine .
Aplicaciones Científicas De Investigación
5-Hydroxy-6-methoxy Duloxetine Sulfate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of duloxetine metabolism.
Medicine: Studied for its potential therapeutic effects in treating depression, anxiety, and neuropathic pain.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-6-methoxy Duloxetine Sulfate is believed to be similar to that of duloxetine. It acts as a serotonin and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft and enhancing their activity in the central nervous system . This potentiation of serotonergic and noradrenergic activity is thought to contribute to its antidepressant and anxiolytic effects .
Comparación Con Compuestos Similares
Similar Compounds
Duloxetine: The parent compound, used as an antidepressant and anxiolytic.
5-Hydroxy Duloxetine: A hydroxylated metabolite of duloxetine.
6-Hydroxy Duloxetine: Another hydroxylated metabolite of duloxetine.
Uniqueness
5-Hydroxy-6-methoxy Duloxetine Sulfate is unique due to its dual modifications (hydroxylation and methoxylation) on the duloxetine structure, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites .
Propiedades
Fórmula molecular |
C19H21NO6S2 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
[2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H21NO6S2/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23)/t16-/m0/s1 |
Clave InChI |
XYZBSFYKOKLCKI-INIZCTEOSA-N |
SMILES isomérico |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)O)OC |
SMILES canónico |
CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


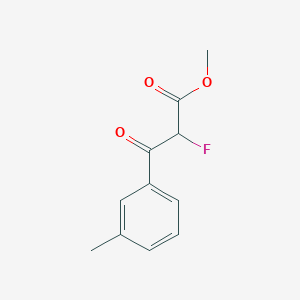
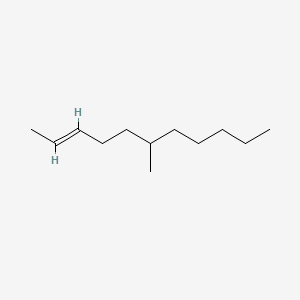
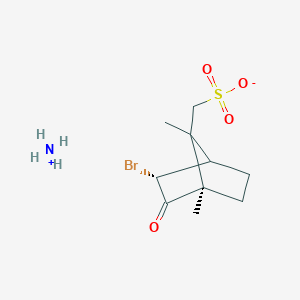
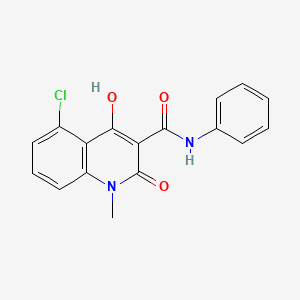
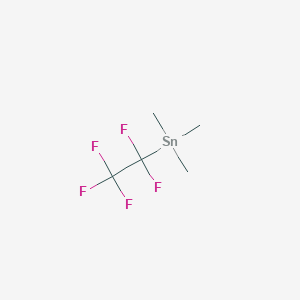
![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)
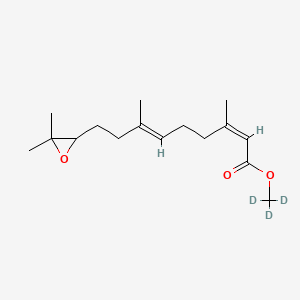
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)
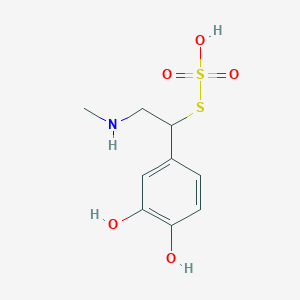
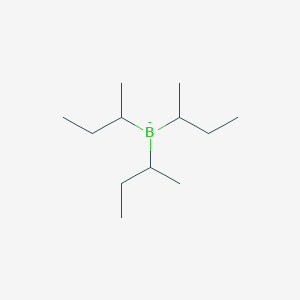
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)
![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
